N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopentyl group, and a trifluoromethyl-substituted phenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the trifluoromethyl-substituted phenyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopentyl group via substitution reactions.
Coupling Reactions: Attachment of the trifluoromethyl-substituted phenyl group through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: shares structural similarities with other piperidine and trifluoromethyl-substituted compounds.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit interesting biological activities and are used in similar research applications.
Benzimidazole derivatives: Known for their diverse biological activities, these compounds share some functional group similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O2/c21-20(22,23)15-4-3-5-16(12-15)25-19(28)18(27)24-13-14-8-10-26(11-9-14)17-6-1-2-7-17/h3-5,12,14,17H,1-2,6-11,13H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKQESKUEDWZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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